alpha-Amyrin palmitate
Description
Overview of Pentacyclic Triterpenoid (B12794562) Esters in Academic Inquiry
Pentacyclic triterpenoids are a class of naturally occurring organic compounds found widely in the plant kingdom and some fungi. rsc.org These molecules, derived from the cyclization of squalene (B77637), are characterized by a core structure of five fused rings. cambridge.org The primary skeletons of pentacyclic triterpenes include oleanane, ursane (B1242777), lupane, hopane, and taraxastane (B1252269) types. cambridge.org Academic research has been drawn to these compounds due to their diverse and significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. rsc.orgnih.gov
Pristine pentacyclic triterpenoids can undergo esterification, a chemical reaction where an alcohol group on the triterpenoid structure combines with a carboxylic acid, to form pentacyclic triterpenoid esters. This structural modification can influence the compound's physical and chemical properties, such as its solubility and bioavailability, which in turn can alter its biological activity. chemfaces.com The study of these esters is a dynamic area of research, with scientists investigating how different fatty acid chains attached to the triterpenoid core impact their therapeutic potential. researchgate.net
Significance of Alpha-Amyrin (B196046) Palmitate within Natural Product Chemistry Research
Alpha-amyrin palmitate is a specific pentacyclic triterpenoid ester. It consists of the pentacyclic triterpenoid alpha-amyrin, which has an ursane skeleton, esterified with palmitic acid, a common saturated fatty acid. chemfaces.comcymitquimica.com The significance of this compound in natural product chemistry stems from its presence in various medicinal plants and its demonstrated biological activities.
Researchers have isolated this compound from a number of plant sources, including the leaves of Diospyros blancoi and the bark of Alstonia boonei roots. chemfaces.comtandfonline.com Its identification in these traditionally used medicinal plants has prompted further investigation into its pharmacological properties. Studies have explored its potential anti-inflammatory and analgesic effects, contributing to a deeper understanding of the scientific basis for the traditional uses of these plants. tandfonline.com Furthermore, the synthesis of this compound and its analogs allows for structure-activity relationship studies, which are crucial for the development of new therapeutic agents. chemfaces.commdpi.com
Historical Trajectories and Current Trends in this compound Investigations
Early research on this compound was largely focused on its isolation and structural elucidation from natural sources. As analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) became more advanced, the precise identification of this and other related compounds in complex plant extracts became more feasible. tandfonline.comresearchgate.net
A notable early investigation into the bioactivity of this compound was its effect on adjuvant-induced arthritis in rats, which suggested its potential as an antiarthritic agent. chemfaces.com This study, published in 1994, highlighted the therapeutic potential of this specific triterpenoid ester. chemfaces.comchemicalbook.comglpbio.com
Current research trends are moving towards a more detailed mechanistic understanding of this compound's biological effects. For instance, studies have investigated its role as a selective inhibitor of certain enzymes like chymotrypsin (B1334515). chemfaces.com There is also growing interest in its potential antimicrobial properties against various pathogens. tandfonline.com Modern research also involves the semi-synthesis of alpha-amyrin esters with different fatty acid chains to evaluate how these modifications affect their biological activity, such as their efficacy against oral bacteria. mdpi.comnih.gov The ongoing exploration of pentacyclic triterpenoids, including this compound, points towards their potential in developing new pharmaceuticals. preprints.orgpreprints.org
Detailed Research Findings
This compound has been the subject of various scientific investigations to determine its chemical properties and biological activities.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C46H80O2 | cymitquimica.combiocrick.com |
| Molecular Weight | 665.13 g/mol | cymitquimica.comglpbio.com |
| Appearance | Solid Powder | cymitquimica.combiocrick.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | chemfaces.comchemicalbook.com |
| CAS Number | 22255-10-3 | chemicalbook.comglpbio.comabmole.com |
Isolation and Synthesis:
This compound has been isolated from various natural sources. It has been identified in the leaves of Diospyros blancoi and the bark of Alstonia boonei roots. chemfaces.comtandfonline.com It has also been found in Santalum album (sandalwood) and the herbs of Ficus tikoua. glpbio.comabmole.com Additionally, it can be synthesized in the laboratory. One method involves the reaction of alpha-amyrin with the acid chloride of palmitic acid in the presence of pyridine (B92270) and DMAP in dichloromethane, followed by purification. mdpi.com
Biological Activity Research:
Anti-inflammatory and Anti-arthritic Activity: A significant area of research has been the anti-inflammatory and anti-arthritic potential of this compound. A study on adjuvant-induced arthritis in rats demonstrated that the compound reduced synovial proliferation, joint invasion, and leukocyte infiltration. chemfaces.com It also helped to prevent or reduce bone and cartilage destruction in the arthritic models. chemfaces.com
Enzyme Inhibition: Research has shown that this compound can act as a potent non-competitive inhibitor of the enzyme chymotrypsin, with a Ki value of 6 µM. chemfaces.com However, it was found to be an ineffective or very weak inhibitor of porcine pancreatic elastase and certain leucine (B10760876) aminopeptidases. chemfaces.com
Antimicrobial Activity: The antimicrobial properties of a mixture containing this compound were investigated against several microorganisms. This mixture showed activity against Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Staphylococcus aureus, and Trichophyton mentagrophytes. tandfonline.com Another study evaluated its effect on Streptococcus mutans, a bacterium associated with dental caries, and found it to be less active compared to other alpha-amyrin esters like alpha-amyrin phenylacetate (B1230308). mdpi.com
Cytotoxicity: this compound has been evaluated for its cytotoxic effects. One study reported that it showed weak cytotoxicity against the A2780 human ovarian cancer cell line. chemfaces.com
Structure
2D Structure
Properties
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGRVQWTLDDQX-IBZMRETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-10-3 | |
| Record name | α-Amyrin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Occurrence and Isolation Methodologies in Academic Contexts
Natural Distribution and Botanical Sources of Alpha-Amyrin (B196046) Palmitate
Alpha-Amyrin palmitate is a naturally occurring triterpene ester found across various plant species. As a derivative of alpha-amyrin, a pentacyclic triterpene, its presence is a result of the plant's secondary metabolism.
Scientific investigations have successfully isolated and identified this compound from a range of botanicals. Its presence has been confirmed in the tissues of diverse plant families, indicating a widespread but specific distribution. Notable sources identified in academic literature include:
Santalum album (Sandalwood) : This aromatic wood is a known source from which this compound has been isolated. medchemexpress.comabmole.com
Schisandra chinensis : This fruit-bearing vine has also been identified as a natural source of the compound. medchemexpress.com
Sambucus javanica (Chinese Elder) : Research has documented the presence of bioactive triterpenoids, including this compound, in this plant. abmole.com
Barringtonia asiatica (Fish Poison Tree) : A new triterpene from this species was reported alongside known compounds, including this compound. abmole.com
Diospyros blancoi (Velvet Apple) : Studies on the bioactive triterpenes from this plant have also confirmed the presence of this compound. abmole.com
Brachylaena ramiflora : This species is another documented botanical source for the compound. nih.gov
The following table provides a summary of the botanical sources for this compound identified in research literature.
Botanical Sources of this compound| Plant Genus | Plant Species | Common Name |
|---|---|---|
| Santalum | album | Sandalwood |
| Schisandra | chinensis | Schisandra |
| Sambucus | javanica | Chinese Elder |
| Barringtonia | asiatica | Fish Poison Tree |
| Diospyros | blancoi | Velvet Apple |
| Brachylaena | ramiflora | N/A |
The ecological role of this compound is intrinsically linked to its localization within the plant. Triterpenoids like alpha-amyrin are widely distributed in the epicuticular wax of plants. ekb.eg This outermost layer, the cuticle, serves as a critical interface between the plant and its environment.
Amyrins are known to function as "nanofillers" within the intracuticular wax, a role that reduces the mobility of the cutin polymer matrix. nih.gov This action confers significant mechanical strength and rigidity to the cuticle. nih.gov By extension, as a component of this protective layer, this compound likely contributes to the plant's defense mechanisms. These defenses include protecting against uncontrolled water loss, shielding from UV radiation, and forming a physical barrier against pathogens and herbivores. While these roles are established for cuticular waxes and triterpenoids in general, specific research focusing solely on the ecological contribution of the palmitate ester of alpha-amyrin is less detailed.
Advanced Isolation and Purification Strategies for this compound from Complex Matrices
The extraction and purification of this compound from plant tissues is a multi-step process that requires advanced laboratory techniques to separate it from a complex mixture of other phytochemicals.
The isolation process typically begins with the extraction of the compound from powdered plant material using solvents. Techniques such as maceration, or exhaustive Soxhlet extraction with solvents like methanol, n-hexane, or ethyl acetate (B1210297), are common initial steps. jocpr.comnih.govatlantis-press.com
Following the initial extraction, a series of chromatographic techniques are employed to fractionate the crude extract and purify the target compound. These methods separate molecules based on their differential affinities for a stationary phase and a mobile phase. A combination of the following is often used:
Column Chromatography (CC) : This is a fundamental technique where the crude extract is passed through a column packed with a stationary phase, often silica (B1680970) gel. nih.gov Solvents of varying polarities are used to elute different fractions, allowing for the separation of compounds. jocpr.com
Vacuum Liquid Chromatography (VLC) : A variation of column chromatography performed under vacuum to improve the speed and efficiency of the separation process. atlantis-press.com
Thin-Layer Chromatography (TLC) : TLC is used extensively to monitor the progress of the separation in column chromatography and to determine the appropriate solvent systems for further purification. jocpr.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, HPLC is often used. researchgate.net It provides higher resolution and sensitivity compared to standard column chromatography.
Supercritical Fluid Chromatography (SFC) : This advanced technique has been shown to be highly efficient for the separation of amyrin isomers like α-amyrin and β-amyrin, offering a powerful tool for isolating specific variants. buchi.com
Once a compound is isolated, its structural identity must be unequivocally confirmed and its purity assessed. A suite of spectroscopic methods is employed for this purpose, each providing unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation. 1H-NMR provides information about the hydrogen atoms in the molecule, while 13C-NMR details the carbon skeleton. jocpr.comnih.gov Two-dimensional NMR techniques like COSY are also used to establish connectivity within the molecule. atlantis-press.com
Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and formula. atlantis-press.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to analyze the purified compound and confirm its identity by comparing its fragmentation pattern to known standards. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorptions would include C-H stretching, a strong absorption for the carbonyl group (C=O) of the ester, and a C-O ester stretch. jocpr.comatlantis-press.com
Raman Spectroscopy : This technique can also be used for structural analysis and has been shown to be effective in differentiating between amyrin isomers by analyzing variations in C-C-C scissoring bands. nih.gov
The following table summarizes the key analytical techniques used in the confirmation and purity assessment of this compound.
Spectroscopic and Analytical Techniques for Compound Confirmation| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Elucidates the carbon-hydrogen framework and confirms structural connectivity. |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. |
| Fourier-Transform Infrared (FT-IR) | Identifies key functional groups (e.g., ester carbonyl). |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound. |
| Raman Spectroscopy | Differentiates between closely related isomers. |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses fraction purity. |
Biosynthesis and Metabolic Pathways of Alpha Amyrin Palmitate
Enzymatic Precursors and Metabolic Intermediates in Triterpenoid (B12794562) Biosynthesis
The biosynthesis of all triterpenoids, including alpha-amyrin (B196046), originates from fundamental five-carbon (C5) building blocks. nih.gov These universal isoprenoid precursors are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants and other eukaryotes, these C5 units are primarily synthesized through the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm. nih.govfrontiersin.org
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to mevalonic acid (MVA), a critical rate-limiting step in the pathway. nih.gov Following a series of phosphorylations and a decarboxylation, MVA is converted into IPP. nih.gov The enzyme isopentenyl diphosphate isomerase (IDI) subsequently catalyzes the reversible isomerization of IPP to DMAPP. nih.gov
These C5 units are then sequentially condensed to build larger molecules. Geranyl diphosphate (GPP, C10) is formed from one molecule of IPP and one of DMAPP. nih.gov The addition of another IPP molecule yields farnesyl diphosphate (FPP, C15). biorxiv.org The first committed step towards triterpenoid synthesis is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene (B77637) synthase (SQS), to form the 30-carbon, linear hydrocarbon squalene. nih.govresearchgate.net Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, converting squalene into (3S)-2,3-oxidosqualene. biorxiv.orgresearchgate.net This cyclic ether is the pivotal precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. researchgate.netresearchgate.net
Table 1: Key Precursors and Intermediates in Triterpenoid Biosynthesis
| Precursor/Intermediate | Carbon Number | Key Enzyme(s) in Formation | Pathway Stage |
|---|---|---|---|
| Acetyl-CoA | C2 | - | MVA Pathway Start |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C6 | HMG-CoA synthase | MVA Pathway |
| Mevalonic Acid (MVA) | C6 | HMG-CoA reductase (HMGR) | MVA Pathway |
| Isopentenyl Diphosphate (IPP) | C5 | Mevalonate Kinase, etc. | MVA Pathway |
| Dimethylallyl Diphosphate (DMAPP) | C5 | Isopentenyl Diphosphate Isomerase (IDI) | MVA Pathway |
| Farnesyl Diphosphate (FPP) | C15 | Farnesyl Diphosphate Synthase (FPPS) | Isoprenoid Pathway |
| Squalene | C30 | Squalene Synthase (SQS) | Triterpenoid Precursor Synthesis |
| 2,3-Oxidosqualene (B107256) | C30 | Squalene Epoxidase (SQE) | Triterpenoid Precursor Synthesis |
Role of Oxidosqualene Cyclases in Alpha-Amyrin Formation
The immense structural diversity of triterpenoids arises from the activity of a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netacs.org These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic skeletons. nih.gov The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final product. nih.govontosight.ai
The formation of alpha-amyrin is specifically catalyzed by alpha-amyrin synthase (α-AS), a member of the OSC family (EC 5.4.99.40). ontosight.aiwikipedia.orgnih.gov This enzyme directs the cyclization of 2,3-oxidosqualene through a series of cationic intermediates and rearrangements, ultimately yielding the pentacyclic oleanane-type structure of alpha-amyrin. ontosight.ai Interestingly, research has shown that many OSCs are multifunctional, producing a mixture of amyrin isomers. nih.govwikipedia.orgnih.gov For example, enzymes from Pisum sativum and Malus domestica produce both alpha-amyrin and beta-amyrin (B1666858), sometimes along with other triterpenes like lupeol (B1675499). nih.govgenome.jp However, some synthases show a strong preference for one product; for instance, the enzyme MdOSC1 from apple produces alpha-amyrin, beta-amyrin, and lupeol in a ratio of 86:13:1, showing high specificity for alpha-amyrin synthesis. nih.gov In contrast, no amyrin synthase has been identified that produces alpha-amyrin as its sole product. nih.govacs.org
Palmitic Acid Biosynthesis and its Integration into Triterpenoid Esters
Palmitic acid (C16:0) is a common saturated fatty acid synthesized in the cytoplasm of cells through a process called de novo lipogenesis. metwarebio.comnih.gov The primary building block for this pathway is acetyl-CoA. libretexts.org The process begins when acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by the rate-limiting enzyme acetyl-CoA carboxylase (ACC). metwarebio.com
The subsequent elongation steps are carried out by a large, multi-enzyme complex called fatty acid synthase (FAS). metwarebio.comsmpdb.ca The FAS system orchestrates a repeating four-step sequence (condensation, reduction, dehydration, and a second reduction) that adds two-carbon units from malonyl-CoA to the growing fatty acid chain. smpdb.ca After seven cycles of this process, the 16-carbon saturated fatty acid, palmitic acid, is released from the synthase complex. libretexts.orgsmpdb.ca For integration into triterpenoid esters, palmitic acid must first be activated. This typically involves its conversion to palmitoyl-CoA, a high-energy thioester, which makes the palmitoyl (B13399708) group readily transferable.
Enzymatic Esterification Mechanisms of Alpha-Amyrin to Palmitate
The final step in the biosynthesis of alpha-amyrin palmitate is the esterification of the alpha-amyrin molecule with palmitic acid. This reaction involves the formation of an ester bond between the hydroxyl group at the C-3 position of alpha-amyrin and the carboxyl group of palmitic acid. smolecule.com This acylation is catalyzed by specific enzymes known as acyltransferases. researchgate.netnih.gov
In plants, several families of acyltransferases are known to be involved in the modification of secondary metabolites, including the BAHD family and serine carboxypeptidase-like (SCPL) acyltransferases. nih.govfrontiersin.org More recently, enzymes belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily have been identified as triterpene acyltransferases. frontiersin.org For instance, an acyl-CoA:triterpene acyltransferase (ATAT) activity has been identified in animal tissues that esterifies dietary triterpenes with fatty acids, requiring the activated fatty acyl-CoA as a substrate. nih.gov In lettuce (Lactuca sativa), an enzyme named LsTAT1, which belongs to the MBOAT family, was shown to be a triterpene acetyltransferase, responsible for producing various triterpene acetates, including α-amyrin acetate (B1210297). frontiersin.org While the specific enzyme for palmitoylation of alpha-amyrin has not been universally characterized across all producing organisms, it is understood to be an acyl-CoA-dependent process where palmitoyl-CoA serves as the acyl donor. nih.gov
Table 2: Enzyme Classes Involved in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example (if known) | Role in Pathway | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | Alpha-amyrin synthase (α-AS) | Cyclization of squalene derivative | 2,3-Oxidosqualene | Alpha-amyrin, Beta-amyrin |
| Acetyl-CoA Carboxylase (ACC) | ACC | Fatty acid synthesis initiation | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA |
| Fatty Acid Synthase (FAS) | FAS complex | Fatty acid elongation | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitic Acid |
| Acyltransferase | Acyl-CoA:triterpene acyltransferase (ATAT) | Esterification | Alpha-amyrin, Palmitoyl-CoA | This compound |
Genetic and Molecular Regulation of Biosynthetic Pathways in Producing Organisms
The biosynthesis of this compound is a tightly regulated process at the genetic and molecular levels, ensuring that its production is coordinated with the organism's developmental stage and environmental conditions. The expression of genes encoding the biosynthetic enzymes is often tissue-specific and can be induced by various signaling molecules. nih.govresearchgate.net
In plants, genes involved in a specific metabolic pathway are sometimes organized into biosynthetic gene clusters, allowing for co-regulation. frontiersin.org The expression of triterpenoid biosynthesis genes, such as those for OSCs and subsequent modifying enzymes like P450s and acyltransferases, is often controlled by specific transcription factors. cjnmcpu.com These transcription factors can be activated by phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are key signaling molecules in plant defense responses. researchgate.netnih.gov For example, MeJA treatment has been shown to strongly stimulate the accumulation of β-amyrin synthase mRNA in Bupleurum falcatum. nih.gov
Furthermore, multi-omics approaches, including genomics and transcriptomics, have been crucial in identifying candidate genes involved in these pathways in various organisms like Azadirachta indica (neem). frontiersin.org The relative expression levels of different OSC genes can significantly influence the profile of triterpenoids produced. bohrium.com For instance, in tomato, the ratio of two different OSC transcripts was found to correlate with the amyrin isomer profile in the fruit cuticle. bohrium.com This complex regulatory network allows organisms to fine-tune the production of alpha-amyrin and its derivatives, like this compound, in response to specific physiological needs and external stimuli. cjnmcpu.com
Synthetic Approaches and Derivatization Strategies for Alpha Amyrin Palmitate
Total Synthesis of Alpha-Amyrin (B196046)
The total synthesis of the pentacyclic triterpene α-amyrin has been a long-standing challenge in organic chemistry. Unlike its isomer β-amyrin, for which a total synthesis was accomplished by E.J. Corey in 1993, a complete total synthesis of α-amyrin has not been reported in the literature to date. mdpi.com The intricate stereochemistry of the ursane (B1242777) skeleton, characteristic of α-amyrin, presents significant synthetic hurdles. The biosynthesis of α-amyrin involves the enzyme-catalyzed cyclization of 2,3-oxidosqualene (B107256), a complex transformation that is difficult to replicate in a laboratory setting without enzymatic aid. smolecule.comrsc.orgresearchgate.net Research has focused more on the partial synthesis from more abundant natural precursors, which circumvents the complexities of a total synthesis approach. mdpi.com
Partial Synthesis and Semi-Synthetic Modifications from Related Triterpenoids
Given the absence of a total synthesis for α-amyrin, semi-synthetic methods starting from readily available triterpenoids are the primary routes to obtain this compound. Ursolic acid, which shares the same ursane backbone, is a common and practical starting material. mdpi.comnih.gov
A notable semi-synthetic route involves the conversion of ursolic acid to α-amyrin. This multi-step process typically includes:
Esterification: The carboxylic acid group at C-28 of ursolic acid is first protected, often as a methyl ester, by reacting it with methyl iodide in the presence of a base like potassium carbonate. mdpi.com
Hydroxyl Protection: The C-3 hydroxyl group is protected, for example, as a TBDMS (tert-butyldimethylsilyl) ether. nih.gov
Functional Group Manipulation: The C-28 ester is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com
Deoxygenation: The final and most challenging step is the removal of the hydroxyl group at C-28. This can be achieved by converting the alcohol into a good leaving group, such as a triflate, followed by reduction with LiAlH₄. mdpi.comnih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Ursolic Acid | K₂CO₃, MeI, DMF, 25 °C, 12 h | Methyl 3-hydroxyurs-12-en-28-oate | 95% |
| 2 | Methyl 3-hydroxyurs-12-en-28-oate | TBDMSCl, imidazole, DMF, 50 °C, 24 h | Methyl 3-{[(1,1-dimethylethyl)dimethylsilyl]oxy}urs-12-en-28-oate | 94% |
| 3 | Methyl 3-{[(1,1-dimethylethyl)dimethylsilyl]oxy}urs-12-en-28-oate | LiAlH₄, THF | (3β)-3-{[(1,1-Dimethylethyl)dimethylsilyl]oxy}urs-12-en-28-ol | - |
| 4 | (3β)-3-{[(1,1-Dimethylethyl)dimethylsilyl]oxy}urs-12-en-28-ol | Tf₂O, py, DCM, 0 °C; then LiAlH₄, THF | TBDMS-protected α-amyrin-ether | - |
| 5 | TBDMS-protected α-amyrin-ether | Tetrabutylammonium fluoride, THF | α-Amyrin | 94% |
| Overall | Ursolic Acid | - | α-Amyrin | ~64% |
Direct Esterification Reactions for Alpha-Amyrin Palmitate Synthesis
Once α-amyrin is obtained, α-amyrin palmitate is synthesized via direct esterification of the C-3 hydroxyl group. Several methods can be employed for this transformation.
A highly efficient method involves the use of an acyl chloride. nih.gov Palmitoyl (B13399708) chloride is reacted with α-amyrin in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically catalyzed by a base such as pyridine (B92270) and an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govgoogle.com This method offers good to excellent yields, with reports of up to 71% for the palmitate ester. nih.gov
Alternative methods include acid-catalyzed esterification, reacting α-amyrin directly with palmitic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in a solvent such as toluene (B28343) under reflux. smolecule.com Enzymatic synthesis using lipases presents a milder and more environmentally friendly option, although specific applications to α-amyrin palmitate are less commonly detailed than for other triterpenes. smolecule.comresearchgate.net
The table below compares common esterification methods.
| Method | Acylating Agent | Catalyst/Reagents | Solvent | Conditions | Yield |
| Acyl Chloride | Palmitoyl chloride | Pyridine, DMAP | Dichloromethane (DCM) | Reflux | 71% nih.gov |
| Acid-Catalyzed | Palmitic acid | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | >95% purity (for β-amyrin) |
| Enzymatic | Palmitic acid | Lipase | - | Mild conditions | - |
Development of Novel this compound Analogs and Derivatives
Research into the derivatives of α-amyrin aims to explore how structural modifications affect its properties. While much of the derivatization focuses on the C-3 hydroxyl group, creating a variety of esters, other parts of the triterpene scaffold can also be modified. sigmaaldrich.comnih.gov
Novel analogs of α-amyrin have been synthesized by creating esters with different acyl chains. For example, researchers have prepared α-amyrin octanoate (B1194180) and α-amyrin phenylacetate (B1230308) in high yields (80% and 98%, respectively) using the corresponding acid chlorides. nih.govresearchgate.net These studies allow for an investigation into how the length and nature of the ester group influence the molecule's characteristics.
Further derivatization can involve modifications to the pentacyclic core itself, although this is less common for α-amyrin palmitate specifically. For the broader α/β-amyrin class, derivatives have been created through oxidation of the C-3 hydroxyl group to a ketone or by introducing other functional groups. researchgate.net For instance, nitrogenous derivatives of α/β-amyrin have been synthesized. researchgate.net Glycosylation, the attachment of sugar moieties, is another strategy used to create novel triterpenoid (B12794562) derivatives, often catalyzed by enzymes like glycosyltransferases, which can enhance properties such as aqueous solubility. mdpi.com
The following table lists examples of synthesized α-amyrin esters and other derivatives.
| Parent Compound | Modification | Reagent/Method | Derivative Name |
| α-Amyrin | Esterification | Palmitoyl chloride | α-Amyrin palmitate nih.gov |
| α-Amyrin | Esterification | Octanoyl chloride | α-Amyrin octanoate nih.gov |
| α-Amyrin | Esterification | Phenylacetyl chloride | α-Amyrin phenylacetate nih.gov |
| α-Amyrin | Esterification | Acetic anhydride | α-Amyrin acetate (B1210297) nih.gov |
| α-Amyrin | Esterification | p-Chlorobenzoyl chloride | α-Amyrin p-chlorobenzoate sigmaaldrich.comnih.gov |
| α-Amyrin | Esterification | Nicotinoyl chloride | α-Amyrin nicotinate (B505614) sigmaaldrich.comnih.gov |
Biological Activities and Pharmacological Investigations Preclinical Research
Anti-Inflammatory and Immunomodulatory Research
Studies on Arthritis Models (e.g., Adjuvant-Induced Arthritis)
Alpha-amyrin (B196046) palmitate has demonstrated significant anti-arthritic properties in preclinical studies, particularly in adjuvant-induced arthritis models in rats, which mimic aspects of human rheumatoid arthritis. Research indicates that the compound can effectively mitigate the clinical and pathological signs of the disease. thegoodscentscompany.comresearchgate.net
In studies involving adult male Wistar rats with adjuvant-induced arthritis, oral administration of alpha-amyrin palmitate led to a notable reduction in the severity of arthritic symptoms. thegoodscentscompany.comresearchgate.net These studies reported that the compound helped to correct the moderate anaemia often associated with adjuvant arthritis and normalized the increased levels of serum hyaluronate and blood granulocytes, which are typically elevated in this condition. thegoodscentscompany.comresearchgate.net
Histological examinations of the joints of arthritic rats treated with this compound revealed significant protective effects. thegoodscentscompany.comresearchgate.net The compound was found to reduce synovial proliferation and the invasion of joints by inflammatory tissue. thegoodscentscompany.comresearchgate.net Furthermore, it prevented or lessened the destruction of both bone (subchondral and cortical) and articular cartilage, a key feature of debilitating joint damage in arthritis. thegoodscentscompany.com These findings suggest that a primary mechanism of this compound's anti-arthritic action is the inhibition of joint destruction. thegoodscentscompany.com
Table 1: Effects of this compound in Adjuvant-Induced Arthritis in Rats
| Parameter | Observation in Untreated Arthritic Rats | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Serum Hyaluronate | Increased | Returned towards non-arthritic levels | thegoodscentscompany.comresearchgate.net |
| Blood Granulocytes | Increased | Returned towards non-arthritic levels | thegoodscentscompany.comresearchgate.net |
| Anemia | Moderate | Corrected | thegoodscentscompany.comresearchgate.net |
| Synovial Proliferation | Increased | Reduced | thegoodscentscompany.comresearchgate.net |
| Joint Invasion | Present | Reduced | thegoodscentscompany.comresearchgate.net |
| Bone Destruction | Present | Prevented or reduced | thegoodscentscompany.com |
| Cartilage Destruction | Present | Prevented or reduced | thegoodscentscompany.com |
Modulation of Inflammatory Cytokines and Mediators
The anti-inflammatory effects of this compound are linked to its ability to modulate key signaling pathways and the production of inflammatory mediators. The broader class of amyrin triterpenes, including alpha-amyrin, is known to exert anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The activation of NF-κB is a critical step in the inflammatory cascade, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).
While direct studies on this compound's specific effects on a wide range of cytokines are limited, research on closely related amyrin compounds provides insight into its probable mechanisms. For instance, a mixture of alpha- and beta-amyrin (B1666858) has been shown to suppress the synthesis of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). researchgate.net Given that this compound's anti-inflammatory actions are attributed to the inhibition of the NF-κB pathway, it is highly probable that it also downregulates the production of various pro-inflammatory cytokines that are under the control of this transcription factor.
Effects on Leukocyte Infiltration and Synovial Proliferation
A hallmark of rheumatoid arthritis is the infiltration of leukocytes into the synovial tissue and the subsequent proliferation of synovial cells, leading to the formation of an invasive pannus that degrades cartilage and bone. Preclinical research has demonstrated that this compound effectively counteracts these processes.
In studies on adjuvant-induced arthritic rats, histological analysis of the proximal interphalangeal foot joints showed that treatment with this compound led to a marked reduction in leukocyte infiltration into the bone marrow and periarticular tissue. thegoodscentscompany.comresearchgate.net Concurrently, the compound significantly reduced synovial proliferation and the subsequent invasion of the joint space. thegoodscentscompany.comresearchgate.net By mitigating these crucial pathological events, this compound helps to preserve the integrity of the joint structure and function.
Role in Periodontal Inflammation Models
A study on a mixture of alpha- and beta-amyrin in a rat model of acute periodontal inflammation revealed its modulatory effects. researchgate.net The amyrin mixture was found to diminish the infiltration of neutrophils, reduce the levels of free radicals, and inhibit the production of the inflammatory mediator TNF-α. researchgate.net Another study focusing on beta-amyrin in a ligature-induced periodontitis rat model showed that it ameliorated periodontal inflammation, neutrophil infiltration, oxidative stress, and the production of pro-inflammatory cytokines. researchgate.net These findings suggest that the amyrin structure is effective in combating periodontal inflammation, and it is plausible that this compound would exhibit similar protective activities.
Antimicrobial and Antifungal Research
Inhibition of Bacterial Growth (e.g., Streptococcus)
In addition to its anti-inflammatory properties, this compound has been investigated for its antimicrobial activity, particularly against bacteria implicated in oral health issues. Research has shown that alpha-amyrin esters can inhibit the growth of Streptococcus species isolated from the oral cavity. thegoodscentscompany.com
One study specifically evaluated the effectiveness of this compound against Streptococcus mutans, a primary causative agent of dental caries. The results indicated that the compound possesses moderate antibacterial activity against this cariogenic bacterium. The mechanism of its antimicrobial action is thought to involve the disruption of the microbial cell membrane, leading to cell lysis.
Table 2: Viability of Streptococcus mutans at Varying Concentrations of this compound
| Concentration (µg/mL) | Viability (%) | Reference |
|---|---|---|
| 10 | 83 | |
| 100 | 68 | |
| 533.33 | 46 | |
| 1000 | 43 |
Evaluation of Antifungal Properties
While research on the antifungal properties of this compound is not extensively detailed, studies on related amyrin compounds provide valuable insights. A mixture of alpha- and beta-amyrin derivatives, specifically the formiate and acetate (B1210297) esters, has demonstrated notable antifungal activity against various Candida species, with minimum inhibitory concentrations ranging from 30 to 250 µg/ml. nih.gov Furthermore, alpha- and beta-amyrin formiate was found to inhibit the adhesion of C. albicans to buccal epithelial cells by 65.3%, an effect comparable to the established antifungal drug fluconazole. nih.gov Another study noted that a mixture containing this compound exhibited antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Staphylococcus aureus, and Trichophyton mentagrophytes. The antifungal activity of alpha-amyrin itself has been demonstrated against Aspergillus niger, Rhizoctonia phaseoli, and Penicillium chrysogenum. nus.edu.sg
Antioxidant Activity Investigations
Investigations into the antioxidant properties of amyrin compounds have shown promising results. A mixture of α-amyrin and β-amyrin demonstrated antioxidant activity in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free-radical scavenging assays, with reported IC50 values of 125.55 µg/mL and 155.28 µg/mL, respectively. mdpi.comnih.gov These findings highlight the potential of amyrin compounds to mitigate oxidative stress. mdpi.comnih.gov
Enzyme Inhibition Studies
This compound and its related triterpenoids have been the subject of various enzyme inhibition studies, revealing their potential to modulate key biological pathways.
Alpha-amyrin and its esters are recognized as inhibitors of protein kinase A (PKA). nih.govthieme-connect.com Specifically, the palmitate and linoleate (B1235992) esters of α-amyrin are potent inhibitors of the catalytic subunit of rat liver cyclic AMP-dependent protein kinase (cAK), with IC50 values in the range of 4-9 μM. thieme-connect.com The inhibition by these esters, including this compound, is competitive with respect to both the peptide substrate and ATP, with Ki values ranging from 2-6 μM. thieme-connect.com It has been suggested that the long alkyl chain of the palmitate enhances hydrophobic binding to the enzyme pockets.
This compound has been identified as a potent non-competitive inhibitor of chymotrypsin (B1334515), exhibiting a Ki value of 6 μM. nih.govthieme-connect.comchemfaces.comgoogleapis.com In contrast, its inhibitory effect on trypsin has not been as clearly defined in the available literature. Studies on the parent compound, alpha-amyrin, show it to be a competitive inhibitor of both bovine trypsin and chymotrypsin, with Ki values of 29 μM and 18 μM, respectively. nih.govthieme-connect.comgoogleapis.com Other esters, such as alpha-amyrin linoleate, act as non-competitive inhibitors of both trypsin and chymotrypsin. nih.govthieme-connect.com These hydrophobic triterpenoids are noted as being selective protease inhibitors. nih.govthieme-connect.com
A mixture of α-amyrin and β-amyrin has been shown to inhibit xanthine (B1682287) oxidase and tyrosinase. mdpi.comnih.gov The mixture exhibited an IC50 value of 258.22 µg/mL for xanthine oxidase inhibition and an IC50 value of 178.85 µg/mL for tyrosinase suppression. mdpi.comnih.gov These findings suggest a potential role for amyrin compounds in conditions associated with these enzymes, such as gout and hyperpigmentation. mdpi.comnih.gov
Research has indicated that amyrin derivatives possess inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol synthesis. smolecule.com Specifically, β-amyrin palmitate has been identified as a significant inhibitor of HMG-CoA reductase. nih.govresearchgate.net This suggests a potential application for amyrin palmitates in managing dyslipidemia. nih.govresearchgate.net
Effects on Cellular Proliferation and Differentiation
Alpha-amyrin, a component of the this compound molecule, has been shown to influence the proliferation of human keratinocytes. In a study involving human keratinocyte (HaCaT) cell lines, alpha-amyrin induced an approximate 18% increase in cell proliferation. chemfaces.combibliotekanauki.pl This suggests a potential role for alpha-amyrin and its derivatives in processes related to skin regeneration and wound healing. researchgate.net However, the same research indicated that alpha-amyrin did not offer protection to these cells against damage induced by UVB radiation. chemfaces.combibliotekanauki.pl The stimulatory effect on keratinocyte proliferation is a noteworthy biological activity, as this process is fundamental to the re-epithelialization phase of wound healing. researchgate.net
Hepatoprotective Research
Preclinical studies have highlighted the hepatoprotective potential of a mixture of alpha- and beta-amyrin. preprints.orgnih.govnih.gov In a mouse model of acetaminophen-induced liver injury, pretreatment with this amyrin mixture significantly attenuated the rise in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. nih.gov Furthermore, the mixture helped to replenish depleted levels of hepatic glutathione (B108866) (GSH), an important endogenous antioxidant, and reduced the severity of histopathological changes in the liver. nih.gov The hepatoprotective effects are thought to be linked to a reduction in oxidative stress and the formation of toxic metabolites. nih.govchemfaces.com The amyrin mixture also demonstrated an ability to potentiate pentobarbital-induced sleeping time, which may suggest a suppression of the cytochrome P450 enzyme system, a key player in drug metabolism and toxin processing in the liver. nih.govchemfaces.com
Antiplatelet Aggregation Research
A mixture of alpha- and beta-amyrin has been investigated for its effects on platelet aggregation. tandfonline.comtandfonline.com In in vitro studies using human platelets, this mixture demonstrated a concentration-dependent inhibition of platelet aggregation induced by various agonists, including adenosine (B11128) 5'-diphosphate (ADP), collagen, and arachidonic acid. tandfonline.comtandfonline.com The inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of the aggregation, were determined to be 90.0 µM for collagen, 117.9 µM for ADP, and 181.4 µM for arachidonic acid. tandfonline.com These findings suggest that the amyrin mixture possesses antiplatelet activity, which may be relevant in the context of cardiovascular health. tandfonline.commdpi.com
| Agonist | IC50 (µM) |
| Collagen | 90.0 |
| ADP | 117.9 |
| Arachidonic Acid | 181.4 |
This table displays the in vitro antiplatelet aggregation activity of an alpha- and beta-amyrin mixture, showing the concentration required to inhibit 50% of platelet aggregation induced by different agonists.
Neuropharmacological Studies (e.g., Antidepressant-like Effects of Related Compounds, Adrenergic Receptor Modulation)
While direct studies on this compound are limited, research on alpha- and beta-amyrin mixtures has revealed several neuropharmacological effects. These compounds have been shown to exhibit sedative and antidepressant-like effects in animal models. preprints.orgpreprints.orgtjpr.orgjscimedcentral.com For instance, the amyrin mixture reduced immobility time in the forced swim test and tail suspension test, which are common behavioral paradigms for assessing antidepressant potential. tjpr.orgd-nb.info The anxiolytic effects have also been demonstrated in various animal models. jscimedcentral.com
The mechanisms underlying these effects may involve the modulation of different neurotransmitter systems. Some evidence points to the involvement of the GABAergic system, as the amyrin mixture has been shown to increase barbiturate-induced sleep duration. preprints.orgjscimedcentral.com Furthermore, studies have suggested a role for noradrenergic mechanisms in the antidepressant-like effects. chemfaces.comjscimedcentral.com Research on beta-amyrin palmitate has indicated that it can inhibit alpha-1 adrenoceptors, leading to hypoactivity and sedation. This suggests that adrenergic receptor modulation could be a pathway through which amyrin derivatives exert their effects on the central nervous system.
Gastroprotective Research
A mixture of alpha- and beta-amyrin has demonstrated significant gastroprotective effects in preclinical models. nih.govnih.govresearchgate.net In studies where gastric mucosal damage was induced by ethanol (B145695) in mice, oral pretreatment with the amyrin mixture significantly reduced the intensity of the damage. researchgate.net The protective mechanism appears to involve, at least in part, the activation of capsaicin-sensitive primary afferent neurons. chemfaces.comresearchgate.net This suggests that the gastroprotective action is mediated through a complex neuro-immune pathway.
Anti-Dyslipidemic Research
The potential of alpha- and beta-amyrin to modulate lipid profiles has been a subject of investigation. Oral administration of these compounds in experimental models has resulted in a significant reduction in total cholesterol and serum triglycerides. preprints.orgnih.gov In mice with diet-induced hyperlipidemia, the amyrin mixture significantly reduced LDL ("bad") cholesterol and VLDL (very-low-density lipoprotein) cholesterol levels, while increasing HDL ("good") cholesterol levels. nih.gov These effects contribute to a lower atherogenic index, a predictor of atherosclerosis risk. nih.gov Alpha-amyrin has also been found to attenuate high levels of total cholesterol and triglycerides induced by a high-fructose diet in rats. frontiersin.org The anti-dyslipidemic action of beta-amyrin palmitate has been linked to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. Furthermore, alpha-amyrin has been shown to induce the translocation of GLUT4, a glucose transporter, which can improve glucose metabolism and indirectly influence lipid levels. cdnsciencepub.com
| Lipid Parameter | Effect of Alpha- and Beta-Amyrin Mixture |
| Total Cholesterol | ↓ |
| Serum Triglycerides | ↓ |
| LDL Cholesterol | ↓ |
| VLDL Cholesterol | ↓ |
| HDL Cholesterol | ↑ |
| Atherogenic Index | ↓ |
This table summarizes the observed effects of an alpha- and beta-amyrin mixture on various lipid parameters in preclinical models, indicating a general improvement in the lipid profile.
Toll-Like Receptor 2 (TLR2) Inhibition Studies
As of the current date, specific preclinical research focusing on the inhibitory activity of This compound on Toll-Like Receptor 2 (TLR2) is not available in the published scientific literature. However, extensive research has been conducted on its parent compound, alpha-amyrin , demonstrating its potential as a TLR2 inhibitor. The following data pertains to alpha-amyrin and is provided for informational purposes due to the structural relationship between the two compounds.
Detailed Research Findings on Alpha-Amyrin
Recent in-silico and in-vitro studies have identified alpha-amyrin as a potent inhibitor of TLR2, suggesting its therapeutic potential for bacterial infections and sepsis. nih.gov
In-Silico Analysis: Computational modeling and docking studies have been employed to predict the interaction between alpha-amyrin and TLR2. A high-resolution 3D model of TLR2 was constructed, and analysis revealed five significant binding cavities. nih.gov Molecular docking simulations predicted that alpha-amyrin exhibits a strong binding affinity for TLR2. nih.gov
In-Vitro Validation: The inhibitory effects of alpha-amyrin on TLR2 have been validated in cell-based assays. In Human Umbilical Vein Endothelial Cells (HUVECs), treatment with alpha-amyrin resulted in a significant down-regulation of TLR2 mRNA expression and a notable reduction in TLR2 activity. nih.gov Furthermore, fluorescence-based inhibition assays provided empirical evidence of alpha-amyrin's ability to inhibit TLR2 enzymatic activity. nih.gov Cytotoxicity assays conducted on Human Embryonic Kidney 293 (HEK-293) cells have indicated the safety of alpha-amyrin at effective concentrations. nih.gov
The table below summarizes the key findings from the preclinical research on alpha-amyrin's interaction with TLR2.
| Parameter | Finding | Cell Line/Model | Source |
| Binding Affinity (In-Silico) | -8.6 kcal/mol | Molecular Docking | nih.gov |
| TLR2 mRNA Expression | Significantly decreased (p<0.01) | HUVECs | nih.gov |
| TLR2 Activity | Significantly decreased (p<0.05) | HUVECs | nih.gov |
| Cytotoxicity | Confirmed safe at effective concentrations | HEK-293 cells | nih.gov |
It is important to reiterate that these findings are for alpha-amyrin. Further research is required to determine if this compound exhibits similar TLR2 inhibitory properties.
Mechanistic Elucidation of Biological Actions
Molecular Target Identification and Validation
Research has identified several molecular targets for alpha-amyrin (B196046) palmitate, providing a foundation for understanding its biological effects. The compound is recognized as a potent, non-competitive inhibitor of the serine protease chymotrypsin (B1334515), with an inhibition constant (Ki) of 6 μM. targetmol.comnih.govchemfaces.com This inhibitory action is selective, as it, along with its parent compound α-amyrin, shows little to no effect on other proteases like porcine pancreatic elastase. nih.govthieme-connect.com
Furthermore, studies have classified alpha-amyrin palmitate as an inhibitor of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). nih.govchemfaces.comthieme-connect.com The inhibition of PKA, a key enzyme in various signal transduction pathways, represents a significant aspect of its mechanism of action. thieme-connect.com These findings, which point to selective inhibition of key enzymes, are crucial in validating the molecular targets of this compound and explaining its observed anti-inflammatory activities. nih.gov Its efficacy in animal models of arthritis, where it has been shown to reduce synovial proliferation and bone destruction, further underscores the therapeutic relevance of these molecular interactions. chemfaces.com
Table 1: Identified Molecular Targets of this compound
| Target Enzyme | Type of Inhibition | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Chymotrypsin | Non-competitive | 6 µM | , targetmol.com, nih.gov, chemfaces.com |
| Protein Kinase A (PKA) | Inhibitor | IC50: 4-9 µM* | nih.gov, thieme-connect.com |
Note: The IC50 value is for a group of amyrin and lupeol (B1675499) esters, including this compound.
Signaling Pathway Modulation (e.g., ERK, GSK-3β, NF-κB, CREB)
While direct studies on the signaling pathway modulation by this compound are limited, research on its parent compound, α-amyrin, and related mixtures provides significant insights. The memory-enhancing effects of α-amyrin have been linked to the activation of extracellular signal-regulated kinase (ERK) and the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) in the hippocampus. cabidigitallibrary.orgmdpi.com These kinases are critical to synaptic plasticity and memory processes. cabidigitallibrary.orgmdpi.com
In the context of inflammation, a mixture of α- and β-amyrin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and cyclic AMP response element-binding protein (CREB). nih.govresearchgate.netwikipedia.org These transcription factors are pivotal in the expression of pro-inflammatory genes. nih.gov The inhibition of NF-κB and CREB signaling pathways is a key mechanism for the anti-inflammatory action of the amyrin mixture, leading to the suppression of inflammatory cytokines. nih.govresearchgate.net Although these findings are not specific to this compound, they suggest that the core triterpene structure is responsible for modulating these fundamental signaling cascades.
Influence on Gene Expression and Protein Regulation (e.g., COX-2 Expression)
The influence of this compound on gene and protein expression is primarily understood through studies on mixtures containing its parent compound. A 1:1 mixture of α- and β-amyrin has been demonstrated to significantly inhibit the expression of cyclooxygenase-2 (COX-2). nih.govwikipedia.org In an experimental model of colitis, systemic administration of the amyrin mixture reduced the elevated colonic expression of COX-2 by 41%. nih.gov
This downregulation of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is considered a major component of the anti-inflammatory effects of amyrins. nih.govresearchgate.net The inhibition is linked to the upstream suppression of the NF-κB and CREB signaling pathways, which regulate COX-2 gene expression. nih.gov While direct evidence for this compound is pending, these results strongly suggest that its biological activity likely involves the modulation of critical inflammatory proteins like COX-2. researchgate.netwikipedia.org
Molecular Docking and Computational Approaches in Mechanistic Research
Molecular docking and computational studies have been instrumental in exploring the interactions between α-amyrin and its biological targets at a molecular level. These approaches predict binding affinities and conformations within the active sites of proteins. For instance, docking studies of α-amyrin with oxidosqualene cyclases, enzymes involved in its synthesis, have helped elucidate the mechanisms of its selective production in plants. nih.govcncb.ac.cn These studies revealed binding energies of -11.72 kcal/mol between α-amyrin and the selective enzyme IaAS1. nih.gov
Other computational analyses have explored the therapeutic potential of α-amyrin. Docking studies have shown strong binding affinities for targets like the cannabinoid type 1 receptor (CB1), HIV-1 reverse transcriptase, and Toll-like receptor 2 (TLR2), suggesting potential applications in pain management, antiviral therapy, and sepsis treatment. mdpi.comsciety.orgnih.gov While these studies focus on the parent α-amyrin, similar research on the related β-amyrin palmitate has shown favorable docking scores with COX-2, corroborating its anti-inflammatory potential. nih.govresearchgate.net
Table 2: Summary of Molecular Docking Studies for alpha-Amyrin
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Oxidosqualene Cyclase (IaAS1) | - | -11.72 | TRP257, TYR259, PHE473, etc. | nih.gov |
| Cannabinoid Receptor 1 (CB1) | - | -8.3 | - | mdpi.com |
| HIV-1 Reverse Transcriptase | 1JLB | -7.33 | Cys181, Gln182 | sciety.org |
| Toll-like receptor 2 (TLR2) | - | -8.6 | - | nih.gov |
Note: These studies were conducted on the parent compound, α-amyrin, not α-amyrin palmitate.
Modulation of Reactive Oxygen Species (ROS) Pathways
The modulation of reactive oxygen species (ROS) pathways is a significant aspect of the biological activity of the amyrin family, although specific data for this compound is scarce. Its parent compound, α-amyrin, has demonstrated notable antioxidant properties. In studies of hepatic oxidative stress, α-amyrin was found to protect against CCl4-induced damage by potentially blocking cytochrome P-450 mediated bioactivation and subsequent ROS generation. nih.govchemfaces.com This suggests a mechanism involving the scavenging of various reactive species like superoxide (B77818) and hydroxyl radicals. nih.govchemfaces.com
Conversely, in a different biological context, pentacyclic triterpenes including α- and β-amyrin have been reported to exert antimicrobial effects by triggering the production of ROS within microorganisms, leading to oxidative stress and cell death. jmb.or.kr This dual role, acting as an antioxidant in mammalian systems while promoting oxidative damage in microbes, highlights the complex and context-dependent nature of its interaction with ROS pathways. nih.govjmb.or.kr
Neurotransmitter System Interactions (e.g., Noradrenergic Activity, Alpha-Adrenoceptor Inhibition)
Research into the neuropharmacological effects of amyrin esters has revealed interactions with neurotransmitter systems, particularly the noradrenergic system. Studies on β-amyrin palmitate , the isomer of this compound, have shown that it may inhibit alpha-1 adrenoceptors. nih.govresearchgate.net This was suggested by its ability to antagonize the hyperactivity induced by the α1-agonist phenylephrine (B352888) and the potentiation of its effects by the α1-antagonist prazosin. nih.govresearchgate.net This interaction with the noradrenergic system is thought to underlie its sedative and hypoactivity effects. thegoodscentscompany.com
Analytical Methodologies and Quantitative Analysis in Research
Advanced Chromatographic Techniques for Quantitative Determination
Chromatographic methods are fundamental to the separation and quantitative analysis of alpha-amyrin (B196046) palmitate from various sources. These techniques leverage the differential partitioning of the compound between a stationary and a mobile phase to achieve separation from other components.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the quantification of alpha-amyrin and its esters. ekb.eg This method offers high resolution and sensitivity. For the analysis of related compounds like alpha-amyrin, a common approach involves using a reversed-phase column, such as a C18 column. ekb.eg The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with detection typically set at a low wavelength, such as 206 nm, due to the lack of a strong chromophore in the molecule. researchgate.netjournalgrid.com The method's validity is established through parameters like linearity, accuracy, precision, and robustness. researchgate.net For instance, in the analysis of alpha-amyrin, linearity has been established over a specific concentration range, demonstrating a direct relationship between concentration and detector response. researchgate.net
Table 1: HPLC-DAD Parameters for Triterpenoid (B12794562) Analysis
| Parameter | Value/Condition |
|---|---|
| Column | C18 reversed-phase ekb.eg |
| Mobile Phase | Acetonitrile and water mixture ekb.egjournalgrid.com |
| Flow Rate | Typically around 1.0 - 1.5 mL/min researchgate.netjournalgrid.com |
| Detection Wavelength | 205.5 nm or 206 nm researchgate.netmdpi.com |
| Injection Volume | 10 µL journalgrid.com |
| Retention Time (Rt) for α-amyrin | ~16.1 min (under specific conditions) journalgrid.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both the qualitative and quantitative analysis of alpha-amyrin palmitate. dss.go.th This method is particularly useful for analyzing volatile or semi-volatile compounds. Prior to analysis, non-volatile compounds like alpha-amyrin are often derivatized, for example, by silylation, to increase their volatility. ptbioch.edu.pl
In a typical GC-MS analysis, the sample is introduced into a gas chromatograph equipped with a capillary column. The temperature of the column is gradually increased to separate the components of the mixture based on their boiling points and interactions with the stationary phase. ptbioch.edu.pl The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. dss.go.thptbioch.edu.pl For alpha-amyrin, characteristic ions in the mass spectrum of its trimethylsilyl (B98337) derivative have been identified, aiding in its confirmation. ptbioch.edu.pl
A reliable GC-MS method has been developed for the quantification of alpha- and beta-amyrin (B1666858) in plasma, demonstrating good linearity, precision, and recovery. nih.gov This highlights the suitability of GC-MS for pharmacokinetic studies of these triterpenes. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and accurate method for the determination of alpha-amyrin in plant extracts. researchgate.net This technique involves spotting the sample on an HPTLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate.
For the analysis of alpha-amyrin, a mobile phase such as dichloromethane-toluene has been used. researchgate.net After development, the plate is dried, and the separated compounds are visualized, often by spraying with a derivatizing agent and heating. uni-giessen.de Quantification is achieved through densitometry, which measures the absorbance or fluorescence of the analyte spot at a specific wavelength. researchgate.net The method has been validated by assessing its sensitivity, accuracy, and reproducibility. researchgate.net
Table 2: HPTLC Parameters for alpha-Amyrin Determination
| Parameter | Value/Condition |
|---|---|
| Stationary Phase | Silica gel 60 F-254 TLC plates researchgate.net |
| Mobile Phase | Dichloromethane-Toluene (e.g., 9.5:0.5 v/v) researchgate.net |
| Detection | Densitometry at 586 nm (after derivatization) researchgate.net |
| Linearity Range for α-amyrin | 10 to 40 µg/mL researchgate.net |
| Rf value for α-amyrin | ~0.46 - 0.49 (in specific systems) journalgrid.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of the related compound beta-amyrin palmitate, specific signals have been identified that are characteristic of the triterpenoid structure. jocpr.com For instance, a triplet signal around δH 5.18 ppm corresponds to the olefinic proton at C-12, and another triplet at approximately δH 4.51 ppm is assigned to the methoxy (B1213986) proton at H-3. jocpr.com The presence of multiple singlet signals for methyl protons is also a key feature. jocpr.com For this compound, a signal for the H-3 proton is observed around δ 4.48 ppm, confirming the ester linkage.
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For beta-amyrin palmitate, signals for the olefinic carbons C-12 and C-13 appear at δC 121.45 and 145.41 ppm, respectively. jocpr.com The carbon at C-3, attached to the ester group, resonates at approximately δC 80.78 ppm, and the carbonyl carbon of the palmitate chain is found around δc 173.90 ppm. jocpr.com These chemical shifts are crucial for confirming the structure and distinguishing between isomers.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile molecules like this compound. ekb.eg It allows for the determination of the molecular weight of the compound with high accuracy. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated. These ions are then analyzed by the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the analysis of α-Amyrin palmitate. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of the compound, even in complex mixtures.
While specific LC-MS/MS methods dedicated exclusively to α-Amyrin palmitate are not extensively detailed in the available literature, methodologies for the analysis of its constituent parts, α-Amyrin, and for similar triterpenoid esters, provide a framework for its analysis. For instance, the analysis of α-Amyrin has been achieved using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer. ekb.eg A predicted LC-MS/MS spectrum for α-Amyrin palmitate with a positive-QTOF shows a potential fragmentation pattern that can be used for its identification. hmdb.ca
In a broader context, Quadrupole Time-of-Flight (QTOF) LC-MS has been employed for the comprehensive metabolic profiling of plant extracts, where it has been instrumental in the tentative identification of numerous compounds, including various triterpenoids and their derivatives. nih.govnih.gov This high-resolution mass spectrometry technique is crucial for distinguishing between isomers and providing accurate mass data, which is essential for the structural elucidation of compounds like α-Amyrin palmitate.
Gas chromatography-mass spectrometry (GC-MS) is another relevant technique, often used for the analysis of triterpenoids. nih.govnih.gov Although it typically requires derivatization to increase the volatility of the analytes, GC-MS provides excellent separation and definitive mass spectra. frontiersin.org For example, GC-MS analysis of plant extracts has successfully identified α-Amyrin as a major component. nih.govnih.gov The retention times for α-amyrin and its isomer β-amyrin in GC-MS analysis have been reported as 29.53 and 28.92 minutes, respectively. researchgate.net
The general approach for analyzing triterpenoid wax esters, such as α-Amyrin palmitate, may involve initial analysis by GC-MS, followed by hydrolysis to confirm the identity of the constituent alcohol (α-Amyrin) and fatty acid (palmitic acid). frontiersin.org
Here is an example of a data table summarizing typical parameters for the analysis of related compounds, which can be adapted for α-Amyrin palmitate:
| Parameter | HPLC-DAD for α-Amyrin | GC-MS for Triterpenoids |
| Column | LiChrospher 100 C18 reverse phase ekb.eg | HP1 (100% dimethylpolysiloxane) frontiersin.org |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (59:41) derpharmachemica.comresearchgate.net | Helium |
| Flow Rate | 1.5 mL/min derpharmachemica.comresearchgate.net | - |
| Detection | UV at 206 nm derpharmachemica.comresearchgate.net | Mass Spectrometry (EI, 70 eV) frontiersin.org |
| Injection Volume | 20 µL researchgate.net | - |
| Oven Temperature Program | - | Initial 40°C (1 min), ramp to 200°C at 10°C/min, then to 300°C at 3°C/min (held for 20 min) frontiersin.org |
| Ion Source Temperature | - | 310°C frontiersin.org |
Method Validation in Academic Analysis (e.g., Sensitivity, Precision, Accuracy, Repeatability)
The validation of analytical methods is crucial to ensure the reliability and reproducibility of research findings. For the quantitative analysis of α-Amyrin and related compounds, several parameters are assessed.
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For α-Amyrin, a study using HPLC-DAD reported an LOD of 0.4 µg/mL and an LOQ of 1.2 µg/mL, indicating a high degree of sensitivity. derpharmachemica.comresearchgate.net Another study validated a UPLC-DAD method for various triterpenoids and phytosterols, with LODs ranging from 0.27 µg/mL to 1.86 µg/mL and LOQs from 0.90 µg/mL to 6.18 µg/mL. mdpi.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an HPLC method for α-Amyrin, the method precision had an RSD of 2.96%, and the intermediate precision had an RSD of 2.05%. derpharmachemica.com In another validation, the repeatability showed RSD values from 0.7% to 3.1%, and the inter-day precision had an RSD of less than 1%. uni-giessen.de
Accuracy: Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies. For an HPLC method, the average recoveries were reported to be in the range of 95.19%–101.02%, with RSDs between 0.92% and 2.70%. scispace.com Another study reported a mean recovery of 98.2% ± 3.3% (RSD 3.4%) for spiked samples. uni-giessen.de A UPLC-DAD method validation showed recovery rates at three different concentration levels ranging from 95.47% to 107.96%. mdpi.com
Repeatability: Repeatability assesses the precision under the same operating conditions over a short interval of time. A study reported that the RSDs for repeatability were less than 3%. scispace.com
The following table summarizes the validation parameters from a study on α-Amyrin analysis:
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9997 derpharmachemica.comresearchgate.net |
| Limit of Detection (LOD) | 0.4 µg/mL derpharmachemica.comresearchgate.net |
| Limit of Quantitation (LOQ) | 1.2 µg/mL derpharmachemica.comresearchgate.net |
| Precision (Method, %RSD) | 2.96% derpharmachemica.com |
| Precision (Intermediate, %RSD) | 2.05% derpharmachemica.com |
| Accuracy (Recovery) | 95.19% - 101.02% scispace.com |
| Repeatability (%RSD) | < 3% scispace.com |
Structure Activity Relationship Sar and Structural Modifications
Influence of the Palmitate Ester Moiety on Biological Activities and Bioavailability
The esterification of the alpha-amyrin (B196046) core with palmitic acid at the C-3 hydroxyl group is a key structural feature that profoundly influences its biological profile. The long, saturated C16 alkyl chain of the palmitate moiety imparts significant lipophilicity to the molecule. ontosight.ai This increased lipophilicity can enhance the compound's ability to permeate cell membranes and interact with hydrophobic pockets within proteins, which is a crucial factor for its mechanism of action. ontosight.ai
For instance, the long alkyl chain of the palmitate ester is thought to enhance hydrophobic binding to enzyme pockets, which can lead to potent inhibitory activity. This characteristic is central to its function as a non-competitive inhibitor of certain proteases.
However, the high lipophilicity that enhances interaction with some targets can also present challenges for bioavailability due to low water solubility. researchgate.net To overcome this, formulation strategies such as nanoemulsions have been explored. Research on related amyrins has shown that nanoformulations can improve bioavailability and enhance therapeutic effects, such as neuroprotection. The synthesis of polymer-based nanocapsules has also been proposed as a carrier system to address the poor solubility and erratic absorption of amyrins. researchgate.net
Stereochemical Considerations and their Impact on Pharmacological Profiles
Alpha-amyrin is a pentacyclic triterpenoid (B12794562) characterized by an ursane-type skeleton. preprints.orgekb.eg This is structurally distinct from its isomer, beta-amyrin (B1666858), which possesses an oleanane-type skeleton. preprints.orgekb.eg The key stereochemical difference lies in the E-ring of the structure; alpha-amyrin has a methyl group at the C-19 position, whereas in beta-amyrin, the methyl group is at C-20. This seemingly minor difference in the placement of a single methyl group results in a different three-dimensional conformation, which in turn affects how these molecules interact with biological receptors and enzymes.
Comparative Analysis of Alpha-Amyrin Palmitate with Related Triterpenoids and Their Esters
The biological activity of this compound becomes clearer when compared with its parent compound, alpha-amyrin, and other related triterpenoid esters. The nature of the esterified fatty acid—specifically its chain length and degree of saturation—plays a critical role in determining the compound's specific inhibitory profile.
Studies have shown that this compound is a potent non-competitive inhibitor of the enzyme chymotrypsin (B1334515), with a reported inhibitory constant (Kᵢ) of 6 µM. This is significantly more potent than its unsaturated counterpart, alpha-amyrin linoleate (B1235992), which has a Kᵢ of 28 µM for the same enzyme. In contrast, the parent compound, alpha-amyrin, acts as a competitive inhibitor of chymotrypsin (Kᵢ = 18 µM). For the enzyme trypsin, this compound shows only weak activity, whereas alpha-amyrin linoleate is a moderate non-competitive inhibitor (Kᵢ = 16 µM).
The antimicrobial properties also vary among different esters. In a study evaluating activity against the cariogenic bacterium Streptococcus mutans, alpha-amyrin phenylacetate (B1230308) was found to be the most active, followed by the parent triterpenes alpha-amyrin and beta-amyrin. mdpi.com this compound and alpha-amyrin octanoate (B1194180) were found to be less active in this specific assay. mdpi.com This suggests that for antimicrobial action against this bacterium, an aromatic ester is more effective than a long-chain aliphatic ester.
| Compound | Target Enzyme | Inhibition Type | Inhibitory Constant (Kᵢ) (µM) | Source |
|---|---|---|---|---|
| This compound | Chymotrypsin | Non-competitive | 6 | |
| Alpha-Amyrin Linoleate | Chymotrypsin | Non-competitive | 28 | |
| Alpha-Amyrin | Chymotrypsin | Competitive | 18 | |
| This compound | Trypsin | Weak inhibitor | >16 | |
| Alpha-Amyrin Linoleate | Trypsin | Non-competitive | 16 | |
| Alpha-Amyrin | Trypsin | Competitive | 29 |
Computational Approaches in SAR Analysis and Drug Design
Computational methods are increasingly valuable tools for elucidating the structure-activity relationships of triterpenoids and guiding the design of new therapeutic agents. sobekbio.com Molecular docking and molecular dynamics (MD) simulations have been employed to study the interactions of alpha-amyrin and related compounds with various biological targets. preprints.orgmdpi.com
For example, molecular docking studies have been used to evaluate the binding affinity of triterpenes like alpha-amyrin and its acetate (B1210297) ester toward the cannabinoid type 1 (CB1) receptor. mdpi.com Such studies revealed that alpha-amyrin has a strong binding affinity for the CB1 receptor. mdpi.com Subsequent MD simulations showed that the alpha-amyrin–CB1 complex was stable, suggesting that the compound contributes to lowering the energy of the protein and stabilizing it. mdpi.com Interestingly, these simulations also indicated that the alpha-amyrin acetate–CB1 complex might be less stable over time than the complex with the parent compound. mdpi.com
Further computational studies on beta-amyrin, the isomer of alpha-amyrin, have demonstrated its high binding affinity to key targets involved in diabetes regulation, confirming a strong SAR. preprints.orgpreprints.org These computational approaches allow researchers to predict how structural modifications, such as changing the ester group or altering the triterpene core, might affect binding to a specific receptor, thereby accelerating the drug discovery process. preprints.org
Future Directions and Emerging Research Avenues
Unexplored Biological Activities and Potential Therapeutic Applications
While the anti-inflammatory and anti-arthritic effects of alpha-amyrin (B196046) and its derivatives are well-documented, a vast landscape of potential therapeutic applications remains to be explored. nih.gov Current research suggests promising, yet underexplored, avenues in several key areas:
Neuroprotection: The neuroprotective potential of alpha-amyrin palmitate is a significant area of interest. Future studies could investigate its efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on its ability to mitigate neuronal damage and inflammation.
Metabolic Disorders: The role of alpha-amyrin derivatives in managing metabolic syndromes, including diabetes and dyslipidemia, warrants further investigation. smolecule.compreprints.org Research into the effects of this compound on glucose metabolism, insulin (B600854) sensitivity, and cholesterol synthesis could unveil new therapeutic strategies. smolecule.compreprints.org
Antimicrobial and Antiviral Activities: The antimicrobial properties of this compound have been noted, suggesting potential applications in combating bacterial and fungal infections. Furthermore, exploring its antiviral activity against a range of viruses could open up new avenues for infectious disease research.
Oncology: Preliminary studies on other amyrin derivatives have hinted at cytotoxic effects against certain cancer cell lines. researchgate.net A focused investigation into the anti-neoplastic properties of this compound against various cancers could reveal its potential as a complementary or alternative therapeutic agent. wu.ac.th
Development of Novel Synthetic Routes for Scalable Production
A significant hurdle in the widespread application of this compound is its limited availability from natural sources. nih.gov To overcome this, the development of efficient and scalable synthetic and biosynthetic production methods is crucial.
Current research is focused on improving synthetic routes to produce larger quantities of α-amyrin, the precursor to this compound. nih.govmdpi.com One approach involves the partial synthesis from more abundant natural triterpenoids like ursolic acid. nih.gov The primary chemical reaction for producing this compound is the esterification of alpha-amyrin with palmitic acid. smolecule.com Future research will likely focus on optimizing this process for industrial-scale production, including the development of more efficient catalysts and reaction conditions to improve yield and purity.
Advanced Mechanistic Studies and Elucidation of Undiscovered Cellular Targets
A deeper understanding of how this compound exerts its biological effects at the molecular level is essential for its development as a therapeutic agent. While it is known to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines, the precise cellular targets and signaling cascades involved are not fully elucidated.
Future research should employ advanced techniques to:
Identify Novel Protein Targets: Utilizing methods like affinity chromatography and mass spectrometry to identify direct binding partners of this compound within the cell.
Map Signaling Pathways: Investigating the downstream effects of this compound on key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This includes a more detailed analysis of its influence on transcription factors beyond NF-κB. nih.gov
Explore Receptor Interactions: Determining if this compound interacts with specific cell surface or nuclear receptors to initiate its biological responses.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted effects of this compound.
Proteomics: Quantitative proteomic analysis of cells or tissues treated with this compound can provide a global view of the changes in protein expression. nih.gov This can help to identify novel protein targets and pathways affected by the compound, offering insights into its mechanism of action and potential off-target effects. nih.gov
Metabolomics: Metabolomic studies can reveal alterations in the metabolic profile of cells or organisms in response to this compound treatment. nih.gov This is particularly relevant for investigating its effects on metabolic disorders and can help to identify biomarkers of its activity. nih.gov By analyzing changes in key metabolites, researchers can gain a more comprehensive understanding of its physiological impact.
Sustainable Sourcing and Biotechnological Production Methodologies
The natural abundance of alpha-amyrin, the precursor to this compound, is often low in plant tissues, making extraction a challenge. nih.gov This highlights the need for sustainable and economically viable production methods.
Identification of High-Yielding Natural Sources: While this compound is found in plants like sandalwood (Santalum album), prospecting for other plant species with higher concentrations of the compound is a viable research direction. medchemexpress.commdpi.com For instance, Celastrus hindsii has been identified as a potential high-yield source for α-amyrin. mdpi.com
Metabolic Engineering and Synthetic Biology: A highly promising avenue is the use of engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), to produce α-amyrin. nih.gov By introducing and optimizing the genes for α-amyrin synthase, the enzyme responsible for its production, it is possible to create microbial cell factories for the sustainable and scalable production of this precursor. nih.gov Further research in this area will focus on improving the yield and efficiency of these biotechnological systems.
Q & A
Q. What statistical methods are critical for interpreting lipidomic data in this compound studies?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to lipid species with p < 0.05. Use principal component analysis (PCA) to identify clusters between treatment groups and orthogonal partial least squares-discriminant analysis (OPLS-DA) to rank lipid contributors to variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
